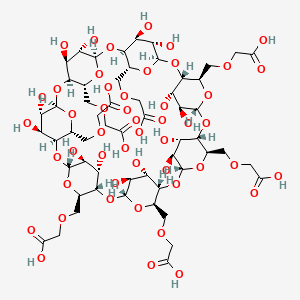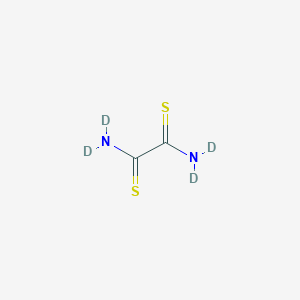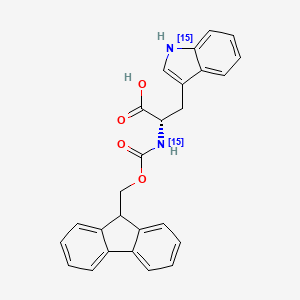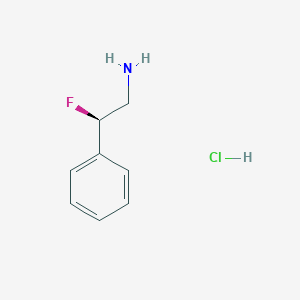
Pyrimethanil-d5 (phenyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimethanil-d5 (phenyl-d5): is an isotope-labeled analog of the anilinopyrimidine fungicide pyrimethanil. In this compound, all the phenyl protons are replaced by deuterium, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimethanil-d5 (phenyl-d5) involves the deuteration of pyrimethanil. This process typically includes the replacement of hydrogen atoms in the phenyl ring with deuterium atoms. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of Pyrimethanil-d5 (phenyl-d5) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimethanil-d5 (phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce different functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Pyrimethanil-d5 (phenyl-d5) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development and testing of new fungicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of Pyrimethanil-d5 (phenyl-d5) is similar to that of pyrimethanil. It inhibits the enzyme methionine biosynthesis, which is essential for fungal growth. By disrupting this pathway, the compound effectively controls fungal infections. The molecular targets include enzymes involved in the methionine biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Pyrimethanil: The non-labeled analog of Pyrimethanil-d5 (phenyl-d5).
Bupirimate: Another anilinopyrimidine fungicide with similar applications.
Paclobutrazol: A triazole fungicide with different molecular targets but similar usage in agriculture.
Uniqueness: Pyrimethanil-d5 (phenyl-d5) is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The deuterium labeling allows for precise quantification and tracing in various scientific studies, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
204.28 g/mol |
Nom IUPAC |
4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D |
Clé InChI |
ZLIBICFPKPWGIZ-DKFMXDSJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H] |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)




![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)
